molecular formula C15H19NO5 B3022637 Methyl N-Boc-6-hydroxy-indoline-2-carboxylate CAS No. 1255098-54-4

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate

Cat. No.: B3022637
CAS No.: 1255098-54-4
M. Wt: 293.31 g/mol
InChI Key: MGEQMUYQRDRBHF-UHFFFAOYSA-N
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Description

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate (CAS: 1255098-54-4) is a Boc-protected indoline derivative featuring a hydroxyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₅H₁₉NO₅, and it serves as a critical intermediate in organic synthesis, particularly for alkaloids and heterocyclic compounds. The tert-butoxycarbonyl (Boc) group protects the amine functionality, enabling selective reactivity in multi-step syntheses. This compound is often utilized in medicinal chemistry for constructing complex molecules, such as antitumor agents like duocarmycin analogs .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-hydroxy-2,3-dihydroindole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-8-10(17)6-5-9(11)7-12(16)13(18)20-4/h5-6,8,12,17H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEQMUYQRDRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118825
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-54-4
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of 6-keto-indoline-2-carboxylate.

    Reduction: Formation of 6-hydroxy-indoline-2-carboxylic acid.

    Substitution: Formation of N-H-6-hydroxy-indoline-2-carboxylate.

Scientific Research Applications

Drug Discovery

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate is utilized in the development of new therapeutic agents. Its indoline core is known to exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives are recognized for their potential in treating different cancer types, including leukemia and solid tumors. Research indicates that modifications of indole structures can enhance their efficacy against cancer cells .
  • Antimicrobial Properties : Compounds related to indoline structures have shown effectiveness against various microbial strains, making them candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound involves several key steps that optimize yield and purity:

  • Boc Protection : The Boc group is commonly used to protect amines during synthesis, allowing for selective reactions without interfering with the amine's reactivity.
  • Electrocyclization Reactions : The compound can be synthesized through electrocyclization methods, which are efficient for creating complex indole derivatives .

Structure-Based Drug Design

The compound serves as a template in structure-based drug design (SBDD), where its interactions with target proteins are studied to develop more potent inhibitors. For instance:

  • Menin–MLL Inhibitors : this compound and its analogs have been explored for their ability to inhibit menin interactions with MLL fusion proteins, which are implicated in certain leukemias .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent activity against MLL leukemia cells. The compound's ability to inhibit proliferation at submicromolar concentrations was noted, indicating its potential as a lead compound for further development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted various reaction conditions that improved yield and minimized side products. Techniques such as microwave-assisted synthesis were employed to enhance efficiency .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 6-amino-indole-2-carboxylateAmino group instead of hydroxylLacks the Boc protective group
N-Boc-indole-2-boronic acidBoronic acid functionalityUsed in cross-coupling reactions
Methyl 1-Boc-6-amino-indole-2-carboxylateAmino group at position 1Different positioning of amino group

The comparative analysis shows that this compound has unique structural features that may confer distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then interact with enzymes or receptors. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate Boc, 6-OH, 2-COOCH₃ C₁₅H₁₉NO₅ Hydroxyl group enhances polarity; Boc enables controlled deprotection .
Methyl 1-Boc-indole-5-carboxylate Boc, 5-COOCH₃ C₁₅H₁₇NO₄ Lacks hydroxyl group; indole core instead of indoline. Less polar .
Indole-6-carboxylic acid 6-COOH C₉H₇NO₂ Free carboxylic acid; high melting point (256–259°C) .
Methyl 6-chlorooxoindoline-3-carboxylate 6-Cl, 3-COOCH₃, 2-oxo C₁₀H₈ClNO₃ Chloro and ketone groups increase electrophilicity; different substitution pattern .

Physical Properties

  • Melting Points: Indole-6-carboxylic acid: 256–259°C . Indole-5-carboxylic acid: 208–210°C . this compound: Not explicitly reported, but likely lower due to ester and Boc groups.
  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogs like Methyl 1-Boc-indole-5-carboxylate.

Reactivity and Stability

  • Hydrolysis Sensitivity: The Boc group in the target compound is stable under neutral/basic conditions but hydrolyzes in acidic environments. This contrasts with benzyl-protected analogs (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid), which require hydrogenolysis for deprotection .
  • Electrophilic Substitution : The hydroxyl group at position 6 directs electrophilic substitution to position 4 or 7, whereas chloro or methoxy groups alter regioselectivity .

Key Research Findings

  • Synthetic Routes : describes a six-step synthesis of seco-N-BOC-Cl (37% yield), highlighting methodologies applicable to the target compound’s preparation .
  • Regioselectivity : Cyclization of azidocinnamate esters () demonstrates that substituent position (e.g., 5-OH vs. 5-OBn) significantly impacts reaction outcomes, emphasizing the importance of substitution patterns .

Biological Activity

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO5 and a molecular weight of approximately 293.32 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, an indoline ring system, a hydroxyl group at the 6-position, and a carboxylate moiety at the 2-position. These structural characteristics contribute to its potential biological activities.

Antimicrobial Activity

Research indicates that indoline derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. This activity is particularly significant in the context of drug discovery, where compounds with such properties can serve as lead candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Indoline Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Methyl 6-amino-indole-2-carboxylateE. coli16 µg/mL
N-Boc-indole-2-boronic acidS. aureus8 µg/mL

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, demonstrating significant efficacy against multiple cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

In a study evaluating the effects of this compound on HeLa cells (human cervical cancer), researchers found:

  • IC50 Value : The compound exhibited an IC50 value of 24 nM, indicating potent antiproliferative activity.
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicative of apoptosis.
  • Protein Expression : Western blot analysis showed down-regulation of anti-apoptotic protein Bcl-2 and up-regulation of pro-apoptotic protein Bax after treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with related compounds have provided insights into how specific functional groups affect activity.

Table 2: Structure-Activity Relationship Data

Compound NameStructural ModificationObserved Activity
This compoundOriginal structureHigh anticancer activity
Methyl 6-amino-indole-2-carboxylateAmino group instead of hydroxylModerate activity
N-Boc-indole-2-boronic acidBoronic acid functionalityUsed in cross-coupling reactions

Q & A

Q. What are the standard synthetic routes for preparing Methyl N-Boc-6-hydroxy-indoline-2-carboxylate?

A common approach involves refluxing intermediates (e.g., indole-2-carboxylate derivatives) with protecting agents like Boc anhydride under acidic conditions. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole precursors with sodium acetate in acetic acid, followed by Boc protection . Key steps include:

  • Carboxylation : Methyl ester formation via esterification of indoline-2-carboxylic acid.
  • Hydroxylation : Introduction of the 6-hydroxy group using selective oxidation or directed ortho-metalation.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
    Validation via NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR to confirm Boc group integrity, methyl ester resonance, and hydroxyl proton environment.
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (Boc C-O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]+^+ ion).
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : -20°C under inert atmosphere (argon) to prevent Boc group hydrolysis.
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and avoid prolonged exposure to moisture. Safety protocols for indole derivatives (e.g., PPE, fume hood) should align with SDS guidelines for similar compounds .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

The 6-hydroxy group and Boc carbonyl oxygen act as hydrogen-bond donors/acceptors. Graph set analysis (e.g., Etter’s rules) can classify motifs like R22(8)R_2^2(8) rings or chains, which influence crystal packing and stability . For example:

  • O–H···O interactions : Between hydroxyl and ester carbonyl groups.
  • N–H···O interactions : From indoline NH to Boc carbonyl.
    ORTEP-III is recommended for visualizing these networks .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Validation Software : Use PLATON or CCDC tools to check for missed symmetry or disorder in X-ray data .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., Boc group rotation).
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes .

Q. How can researchers optimize crystallization conditions for this compound?

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents.
  • Additives : Use seeding or co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds.
  • Temperature Gradients : Slow cooling from 60°C to 4°C to enhance crystal quality. SHELXD is effective for solving challenging phases .

Q. What are the limitations of computational modeling for predicting its reactivity?

  • Tautomerism : The indoline NH and hydroxyl group may form keto-enol tautomers, complicating DFT predictions.
  • Solvent Effects : Explicit solvent models (e.g., COSMO-RS) are needed to simulate Boc group hydrolysis kinetics.
    Cross-validation with experimental Hammett parameters is advised .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps (e.g., equivalents, reaction time) to mitigate batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate

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